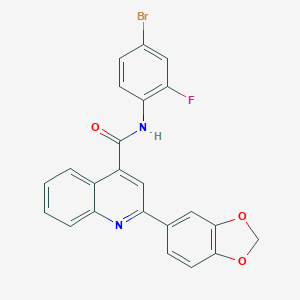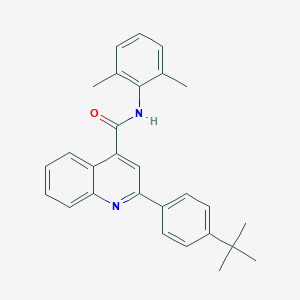![molecular formula C12H6F4O4 B445080 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid CAS No. 406470-51-7](/img/structure/B445080.png)
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H6F4O4 and a molecular weight of 290.167 g/mol . This compound is characterized by the presence of a furoic acid moiety linked to a tetrafluorophenoxy group via a methylene bridge. It is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is β-catenin , a key mediator of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its target, β-catenin, by modulating its activity. Following activation in adult tissues, β-catenin aggregates within the cytoplasm before translocating to the nucleus
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway. This pathway is critical for various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s modulation of β-catenin activity can influence these processes .
Result of Action
The compound’s action on β-catenin and the Wnt/β-catenin signaling pathway can have various molecular and cellular effects. For instance, it can influence cell proliferation and survival, potentially impacting tissue regeneration and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable furoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furoic acid group to alcohols or other reduced forms.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid methyl ester: An ester derivative of the compound.
Uniqueness
This compound is unique due to its combination of a furoic acid moiety and a tetrafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-6-3-7(14)10(16)11(9(6)15)19-4-5-1-2-8(20-5)12(17)18/h1-3H,4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIPFSMKGPFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445002.png)
![4-[(4-bromophenoxy)methyl]-N-(5-tert-butyl-2-methoxyphenyl)benzamide](/img/structure/B445003.png)
![1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}indoline](/img/structure/B445006.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B445007.png)
![Dimethyl 2-({4-[(4-ethylphenoxy)methyl]benzoyl}amino)terephthalate](/img/structure/B445009.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)

![N-[4-({4-[(3,4-dimethylbenzoyl)amino]cyclohexyl}methyl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B445012.png)
![2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B445013.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
![3-chloro-N-(6-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}hexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B445016.png)

![N-(2-benzoyl-4-chlorophenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445020.png)
